gamma-Propanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

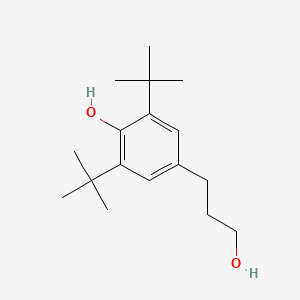

2,6-ditert-butyl-4-(3-hydroxypropyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O2/c1-16(2,3)13-10-12(8-7-9-18)11-14(15(13)19)17(4,5)6/h10-11,18-19H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYNPYLYIYBHEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00189829 | |

| Record name | gamma-Propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36294-23-2 | |

| Record name | gamma-Propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036294232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Isopropanol from Propene: Mechanisms and Methodologies

Introduction

Isopropanol (IPA), or propan-2-ol, is a foundational chemical intermediate and solvent with extensive applications across the pharmaceutical, cosmetic, and electronics industries.[1][2] Its production is a cornerstone of the petrochemical industry, with the hydration of propene serving as the primary manufacturing route.[3][4] Industrially, this transformation is realized through two principal pathways: the older, indirect hydration method involving sulfuric acid, and the more contemporary direct hydration process utilizing solid acid catalysts.[1][3][5]

This guide provides an in-depth exploration of the chemical mechanisms, experimental protocols, and industrial considerations underpinning both synthesis routes. It is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the causality behind process choices and the intricate details of reaction execution.

Part 1: The Indirect Hydration of Propene (Sulfuric Acid Process)

First commercialized in the 1920s, the indirect hydration process was the inaugural method for large-scale isopropanol production.[3][6] The methodology involves a two-step sequence: the reaction of propene with sulfuric acid to form a mixture of isopropyl sulfates, followed by the hydrolysis of these esters to yield isopropanol.[1][3]

Mechanistic Deep Dive

The overall reaction follows Markovnikov's rule, a foundational principle in organic chemistry dictating the regioselectivity of electrophilic additions to asymmetric alkenes.[7] The process is initiated by the electrophilic attack of the acidic proton from sulfuric acid on the propene double bond.

-

Protonation and Carbocation Formation: The π-electrons of the propene double bond attack a proton from sulfuric acid (H₂SO₄). This protonation occurs on the terminal carbon, leading to the formation of a more stable secondary carbocation (CH₃-C⁺H-CH₃) rather than a primary carbocation. This step is the regiochemical determinant for the entire process.[7][8]

-

Nucleophilic Attack and Ester Formation: The highly electrophilic secondary carbocation is then attacked by a nucleophile. In the concentrated sulfuric acid medium, the hydrogensulfate ion (HSO₄⁻) or another molecule of sulfuric acid acts as the nucleophile, resulting in the formation of isopropyl hydrogen sulfate ((CH₃)₂CHOSO₃H).[9] Further reaction with another propene molecule can lead to the formation of diisopropyl sulfate ([(CH₃)₂CHO]₂SO₂).[1]

-

Hydrolysis: The mixture of sulfate esters is then subjected to hydrolysis by the addition of water. The water molecule acts as a nucleophile, attacking the carbon atom bonded to the sulfate group. This step regenerates the sulfuric acid catalyst and produces isopropanol.[1][9]

This intricate mechanism underscores the dual role of sulfuric acid as both a catalyst and a reactant that is regenerated in the final step.

Diagram of Indirect Hydration Mechanism

Caption: Heterogeneous catalytic mechanism for the direct hydration of propene.

Catalysts and Process Conditions

The direct hydration process can be carried out in different phases, with the choice of catalyst being crucial for performance.

| Process Type | Catalyst | Temperature (°C) | Pressure (MPa) | Key Characteristics |

| Gas-Phase | Phosphoric acid on SiO₂ carrier | 180-260 | 2.5-6.5 | Commonly used in Europe. High temperature limits conversion due to equilibrium. [1] |

| Vapor-Phase | Tungsten-based oxides | 270-290 | 20-25 | Requires high pressure to favor equilibrium. |

| Trickle-Bed | Sulfonated polystyrene ion-exchange resin | 130-160 | 4.0-10.0 | Lower temperature operation improves equilibrium conversion but can be limited by catalyst thermal stability. [10][11] |

| Liquid-Phase | Acidic ion-exchange resin | ~150 | High | Conducted in the presence of excess liquid water. [10][12] |

Data synthesized from multiple sources.[1][10][12][13]

Illustrative Experimental Protocol (Trickle-Bed Reactor)

This protocol outlines a conceptual continuous-flow laboratory synthesis.

-

Reactor Setup: A fixed-bed "trickle-bed" reactor is packed with a solid acid catalyst, such as a sulfonated polystyrene resin (e.g., Amberlyst 15). The reactor is equipped with heating jackets to maintain a constant temperature.

-

Feed Preparation: Two separate feed lines are prepared: one for high-purity propene and one for deionized water. The feeds are brought to the desired reaction pressure using high-pressure pumps.

-

Reaction Initiation: The reactor is heated to 150°C. Water is first introduced to wet the catalyst bed. Then, the propene feed is introduced concurrently at the top of the reactor. The water-to-propene molar ratio is typically high (e.g., 12-15) to shift the equilibrium towards the product. [14]4. Steady-State Operation: The reactants "trickle" down over the catalyst bed. The system is run continuously until a steady state is achieved, where the composition of the output stream is constant.

-

Product Collection and Analysis: The effluent from the bottom of the reactor, a mixture of isopropanol, unreacted water, propene, and byproducts, is passed through a back-pressure regulator to reduce the pressure. The liquid and gas phases are separated. The liquid phase is analyzed by gas chromatography (GC) to determine the conversion of propene and the selectivity to isopropanol.

-

Purification: The crude aqueous isopropanol product is purified via distillation to remove unreacted starting materials and byproducts, followed by dehydration to produce high-purity IPA.

Part 3: Comparative Analysis and Industrial Considerations

Byproduct Formation: Diisopropyl Ether (DIPE)

The most significant byproduct in both direct and indirect hydration processes is diisopropyl ether (DIPE). [2][3]Its formation is a consecutive reaction where a molecule of newly formed isopropanol reacts with another propene molecule (or another isopropanol molecule via dehydration).

-

Mechanism: The reaction is acid-catalyzed. An isopropanol molecule is protonated on its hydroxyl group, which then leaves as a water molecule, forming a secondary carbocation. This carbocation is then attacked by the oxygen atom of a second isopropanol molecule. Deprotonation yields DIPE.

-

Control: DIPE formation is favored by lower water concentrations and higher temperatures. In industrial processes, conditions are optimized to maximize selectivity towards isopropanol. DIPE is often separated and can be recycled back to the reactor to suppress its formation or recovered as a valuable product itself. [15][16]

Workflow and Process Logic

The industrial production of isopropanol is a highly integrated process designed for continuous operation and high efficiency.

Caption: Simplified workflow for a direct hydration isopropanol plant.

Conclusion

The synthesis of isopropanol from propene is a mature and vital industrial process. The historical indirect hydration method, while effective, is largely superseded due to its corrosive nature and environmental drawbacks. The direct hydration process represents a more elegant and sustainable approach, leveraging heterogeneous catalysis to achieve high efficiency with a cleaner process profile. For professionals in research and development, understanding the underlying mechanisms of carbocation formation, the principles of acid catalysis, and the interplay of reaction conditions is paramount for process optimization, catalyst development, and the synthesis of related chemical entities.

References

- Filo. (2024, December 14). Write the reaction for hydration of propene in presence of conc. sulphuric acid.

- ecoinvent. (n.d.). isopropanol production - Rest-of-World - ecoQuery.

- Scribd. (n.d.). Hydration of Propylene.

- Quora. (2021, March 29). How is 2-propanol formed in the acid catalyzed hydration of propene?.

- Brainly.in. (2018, July 13). Hydration of propene in the presence of dilute sulphuric acid.

- ResearchGate. (2025, August 7). Design of a Process for Production of Isopropyl Alcohol by Hydration of Propylene in a Catalytic Distillation Column.

- Dalian Institute of Chemical Physics. (n.d.). Propylene Hydration to Isopropanol Technology.

- Google Patents. (n.d.). US4760203A - Process for the production of isopropyl alcohol.

- DWSIM. (n.d.). Isopropyl Alcohol synthesis from propylene and Water adapted.

- National Center for Biotechnology Information. (n.d.). ISOPROPYL ALCOHOL MANUFACTURE BY THE STRONG-ACID PROCESS.

- ResearchGate. (n.d.). Indirect hydration of propene. This process demonstrates many of the... [Diagram].

- SincereChemical. (n.d.). new isopropanol:Beijing 100013 Pride.

- Chemguide. (n.d.). dehydration of propan-2-ol to give propene.

- Google Patents. (n.d.). US4861923A - Hydration of propylene to isopropyl alcohol over solid superacidic perfluorinated sulfonic acid catalysts.

- ResearchGate. (2025, August 9). Direct hydration of propylene in liquid phase and under supercritical conditions in the presence of solid acid catalysts.

- Intratec.us. (2024, October 12). ISOPROPYL ALCOHOL PRODUCTION FROM PG PROPYLENE.

- ResearchGate. (n.d.). Schematic representation of the possible isopropanol (IPA) reaction mechanisms.

- DSpace@MIT. (1940, August 30). RATE OF HYDRATION OF PROPYLENE.

- Semantic Scholar. (2002, September 1). Design of a Process for Production of Isopropyl Alcohol by Hydration of Propylene in a Catalytic Distillation Column.

- Intratec.us. (n.d.). Isopropyl Alcohol Production from RG Propylene.

- MDPI. (n.d.). Catalytic Dehydration of Isopropanol to Propylene.

- Intratec.us. (n.d.). Isopropyl Alcohol Production from Propane.

- PyroCO2. (2022, September 22). Catalytic Dehydration of Isopropanol to Propylene.

- Scribd. (n.d.). Propylene Hydration in High-Temperature Water.

- ResearchGate. (2025, November 20). (PDF) Catalytic Dehydration of Isopropanol to Propylene.

- Google Patents. (n.d.). US5569789A - Multistage indirect propylene hydration process for the production of diisopropyl ether and isopropanol.

- OUCI. (n.d.). Catalytic Dehydration of Isopropanol to Propylene.

- Google Patents. (n.d.). US5227563A - Preparation of propylene by dehydration of isopropanol in the presence of a pseudo-boehmite derived gamma alumina catalyst.

- Simulation of the Isopropyl Alcohol Production in a Reactive Distillation Column. (n.d.).

Sources

- 1. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]

- 2. dwsim.fossee.in [dwsim.fossee.in]

- 3. ISOPROPYL ALCOHOL MANUFACTURE BY THE STRONG-ACID PROCESS - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. cdn.intratec.us [cdn.intratec.us]

- 5. Simulation of the isopropyl alcohol production with Aspen Plus » SANILCO PROVIDE YOUR CHALLENGES SOLUTION [chemengproj.ir]

- 6. researchgate.net [researchgate.net]

- 7. brainly.in [brainly.in]

- 8. Write the reaction for hydration of propene in presence of conc. sulphuri.. [askfilo.com]

- 9. quora.com [quora.com]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. US4861923A - Hydration of propylene to isopropyl alcohol over solid superacidic perfluorinated sulfonic acid catalysts - Google Patents [patents.google.com]

- 13. Propylene Hydration to Isopropanol Technology-Division of Low-Carbon Catalysis and Engineeringï¼DNL12ï¼ [dmto.dicp.ac.cn]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. pyroco2.eu [pyroco2.eu]

N-Propanol: A Comprehensive Analysis of Chemical Stability in Acidic vs. Basic Environments

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-propanol (propan-1-ol) is a primary alcohol extensively utilized as a solvent and chemical intermediate across the pharmaceutical, chemical, and consumer product industries.[1][2][3][4] Its chemical stability is a critical parameter influencing its storage, application, and integration into formulation and synthesis workflows. While generally stable under neutral, ambient conditions, its reactivity profile changes significantly under pH stress.[5][6] This technical guide provides an in-depth examination of the degradation pathways, reaction kinetics, and stability characteristics of n-propanol in both acidic and basic media. We will explore the underlying chemical mechanisms, present field-proven experimental protocols for stability assessment, and offer a comparative analysis to inform its effective use in research and development.

Foundational Chemistry of N-Propanol

N-propanol is a clear, colorless liquid with a characteristic alcohol odor, fully miscible with water and many organic solvents.[5][7][8] Its chemical behavior is dominated by the primary hydroxyl (-OH) group attached to a terminal carbon. This functional group is the primary site of reactivity, participating in oxidation, esterification, and, most relevant to this guide, acid-catalyzed elimination and substitution reactions.[7][9][10] Under standard storage and handling conditions, it is considered a stable compound, though it can form peroxides upon prolonged contact with air and is incompatible with strong oxidizing agents and alkali metals.[7]

Stability and Degradation in Acidic Conditions

The primary stability concern for n-propanol arises in acidic environments, particularly at elevated temperatures. The presence of a protic acid catalyst (e.g., sulfuric acid, phosphoric acid) initiates two major competing reaction pathways: intermolecular dehydration (etherification) and intramolecular dehydration (elimination).

Mechanism 1: Acid-Catalyzed Dehydration to Propene (Elimination)

At higher temperatures (typically >140-170°C), the dominant degradation pathway is an elimination reaction that yields propene and water.[11][12][13] For a primary alcohol like n-propanol, this process is best described by an E2 (bimolecular elimination) mechanism, as the formation of a primary carbocation required for an E1 pathway is energetically unfavorable.

The mechanism proceeds in two concerted steps:

-

Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (-OH₂⁺).

-

Concerted Elimination: A base (such as another n-propanol molecule, water, or the conjugate base of the acid, HSO₄⁻) abstracts a proton from the adjacent carbon (beta-carbon) while the C-O bond cleaves, expelling a water molecule and forming a pi bond.[11][14]

Figure 1: Mechanism of acid-catalyzed dehydration of n-propanol to propene.

Mechanism 2: Acid-Catalyzed Dehydration to Di-n-propyl Ether (Etherification)

At lower temperatures, a bimolecular substitution (Sₙ2) reaction can compete with or even dominate elimination, leading to the formation of di-n-propyl ether.[12][15]

The mechanism involves:

-

Protonation of the Hydroxyl Group: Identical to the first step of the elimination pathway, one molecule of n-propanol is protonated.

-

Nucleophilic Attack: A second, unprotonated n-propanol molecule acts as a nucleophile, attacking the carbon atom bonded to the protonated hydroxyl group. This attack displaces the water molecule in a single, concerted step.

-

Deprotonation: The resulting protonated ether is deprotonated by a base (e.g., water) to yield the final di-n-propyl ether product and regenerate the acid catalyst.

Figure 2: Mechanism of acid-catalyzed etherification to di-n-propyl ether.

Factors Influencing Acidic Degradation

-

Temperature: This is the most critical factor. Higher temperatures significantly favor the elimination pathway to form propene due to the higher entropy of the products.[12][16]

-

Acid Catalyst Concentration: Increased concentration of strong acids like sulfuric acid accelerates the rate of both etherification and elimination by increasing the population of protonated alcohol molecules.[12][15]

-

Water Content: In aqueous acidic solutions, the reactions are subject to equilibrium. High water concentration can shift the equilibrium back towards the alcohol, hindering dehydration.[11][17]

Stability and Reactivity in Basic Conditions

In contrast to its reactivity in acidic media, n-propanol exhibits high stability under basic conditions commonly encountered in pharmaceutical and industrial processes.

General Inertness to Aqueous Bases

Primary alcohols are very weak acids, with a pKa value for n-propanol of approximately 16. Consequently, common aqueous bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are not strong enough to cause significant deprotonation to form the corresponding propoxide anion. The equilibrium lies far to the left (favoring the alcohol and hydroxide). Therefore, for applications involving standard basic solutions, n-propanol can be considered chemically inert and stable, with no significant degradation of its carbon structure.

Reactivity with Very Strong Bases

Degradation is not the operative term, but a chemical reaction does occur with exceptionally strong bases. Alkali metals (e.g., Na, K) and metal hydrides (e.g., NaH) are powerful enough to deprotonate n-propanol, yielding the sodium or potassium propoxide salt and hydrogen gas.[9][18]

Reaction: 2 CH₃CH₂CH₂OH + 2 Na → 2 CH₃CH₂CH₂O⁻Na⁺ + H₂(g)

This is not a degradation pathway but a standard reaction of primary alcohols. It is a critical incompatibility to note for safety and process design.[7] Safety data sheets consistently list alkali metals and alkaline earth metals as materials to avoid.[6][7]

Comparative Stability Summary

The stability profile of n-propanol is highly dependent on the pH and thermal conditions. The following table summarizes its behavior under different environments.

| Condition | Relative Stability | Primary Reaction Type(s) | Key Products/Intermediates | Critical Influencing Factors |

| Acidic | Low (especially when heated) | Dehydration (Elimination & Substitution) | Propene, Di-n-propyl ether | Temperature, Acid Concentration, Water Content |

| Neutral | High | None (slow oxidation in air over time) | Peroxides (long-term air exposure) | Light, Air (Oxygen), Temperature |

| Basic (Aqueous) | Very High | None (negligible deprotonation) | N/A | Base strength (pKa) |

| Basic (Anhydrous, Strong) | Reactive (Not Degradation) | Deprotonation (Acid-Base) | Metal Propoxide, H₂ | Base Strength (e.g., alkali metals) |

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential in drug development to establish the intrinsic stability of a substance and validate the stability-indicating power of analytical methods.[19][20][21][22][23]

Objective

To investigate the degradation pathways of n-propanol under acidic and basic stress conditions and to identify the resulting degradation products.

Materials & Equipment

-

n-Propanol (≥99.5% purity)

-

1.0 M Hydrochloric Acid (HCl)

-

1.0 M Sodium Hydroxide (NaOH)

-

Type I Purified Water

-

Calibrated Analytical Balance

-

Class A Volumetric Glassware

-

Thermostatically controlled water bath or oven

-

pH meter

-

Gas Chromatograph with Mass Spectrometer (GC-MS)

-

GC Column: Mid-polarity capillary column (e.g., DB-624 or equivalent)

Experimental Workflow

Sources

- 1. filab.fr [filab.fr]

- 2. laballey.com [laballey.com]

- 3. portal.astrochemicals.com [portal.astrochemicals.com]

- 4. maratekenvironmental.com [maratekenvironmental.com]

- 5. consolidated-chemical.com [consolidated-chemical.com]

- 6. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 7. n-Propanol: Multifunctional Solvent for Chemistry and Industry [penpet.com]

- 8. scribd.com [scribd.com]

- 9. solventis.net [solventis.net]

- 10. 1-Propanol - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Dehydration of n-propanol and methanol to produce etherified fuel additives [aimspress.com]

- 16. Propose a mechanism for the acid-catalyzed dehydration of n -propyl alcoh.. [askfilo.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. N-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 19. pharmtech.com [pharmtech.com]

- 20. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 21. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 22. ajpsonline.com [ajpsonline.com]

- 23. pharmoutsourcing.com [pharmoutsourcing.com]

propan-2-ol reaction with strong oxidizing agents

An In-Depth Technical Guide to the Reaction of Propan-2-ol with Strong Oxidizing Agents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxidation of secondary alcohols to ketones is a cornerstone transformation in organic synthesis, pivotal in academic research and the pharmaceutical industry. Propan-2-ol (isopropyl alcohol, IPA) serves as a fundamental model substrate for this reaction class. Its conversion to propanone (acetone) provides a clear, high-yielding example of the principles governing alcohol oxidation. This guide offers a comprehensive examination of the reaction between propan-2-ol and various strong oxidizing agents. It moves beyond simple procedural descriptions to explore the underlying mechanisms, causality behind experimental design, and the practical nuances required for safe and efficient execution in a laboratory setting. We will focus on chromium (VI)-based reagents and potassium permanganate, providing field-proven insights into their application, selectivity, and handling.

Foundational Principles: The Oxidation of a Secondary Alcohol

In organic chemistry, oxidation often corresponds to the loss of hydrogen atoms or the gain of oxygen atoms. For an alcohol, oxidation involves the removal of the hydroxyl hydrogen and a hydrogen atom from the adjacent carbon (the alpha-carbon).[1][2] Tertiary alcohols, lacking a hydrogen on the alpha-carbon, are resistant to oxidation under standard conditions.[1][2][3]

Propan-2-ol, the simplest secondary alcohol, provides an ideal substrate for oxidation to its corresponding ketone, acetone.[4] The reaction is robust and generally proceeds with high efficiency. Unlike primary alcohols, which can be oxidized first to an aldehyde and then further to a carboxylic acid, secondary alcohols are oxidized to ketones, and the reaction stops there.[5][6][7][8] This inherent selectivity makes the oxidation of secondary alcohols a highly reliable synthetic tool.

The core mechanism for many strong oxidants, particularly chromium-based reagents, involves two key stages:

-

Formation of an Ester Intermediate: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic metal center (e.g., chromium) of the oxidizing agent to form an intermediate, such as a chromate ester.[3][9][10] This step is often accelerated by acid.[9]

-

Elimination: A base (often water) removes the alpha-hydrogen, leading to an E2-type elimination that forms a carbon-oxygen double bond (the ketone) and reduces the oxidant.[11][12] The breaking of this C-H bond is the rate-determining step of the reaction.[9]

Below is a generalized mechanistic pathway for this transformation.

Caption: Generalized mechanism for the oxidation of propan-2-ol.

Key Reagents and Their Mechanistic Details

While numerous oxidizing agents exist, a few are staples in synthetic chemistry for their efficacy and well-understood behavior.[13][14]

Jones Oxidation: The Archetypal Strong Oxidant

The Jones reagent is a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid, which generates chromic acid (H₂CrO₄) in situ.[10][12][15][16] It is a powerful and cost-effective oxidant for converting secondary alcohols to ketones.[6][15]

Mechanism: The reaction proceeds via the formation of a chromate ester from propan-2-ol and chromic acid.[10] A base, typically water present in the reagent mixture, abstracts the proton from the alpha-carbon.[10] This facilitates an elimination reaction, forming the C=O double bond of acetone and reducing the chromium from Cr(VI) to Cr(IV).[12] The Cr(IV) species undergoes further reactions to ultimately yield the thermodynamically stable Cr(III) ion, which is observed as a characteristic green color in the solution.[2][10][15]

Causality in Experimental Design:

-

Solvent Choice: Acetone is the typical solvent for Jones oxidation. It is inert to the oxidizing conditions and effectively solubilizes the alcohol substrate. Crucially, any excess Jones reagent can be quenched at the end of the reaction by adding more propan-2-ol.[15]

-

Acidic Conditions: The strong sulfuric acid environment protonates the chromic acid, increasing its electrophilicity and accelerating the initial formation of the chromate ester.[9]

-

Temperature Control: The reaction is exothermic. It is typically initiated at a low temperature (0-25°C) and controlled with an ice bath to prevent runaway reactions or side product formation.[10]

Potassium Permanganate (KMnO₄)

Potassium permanganate is another exceptionally strong oxidizing agent capable of converting propan-2-ol to acetone.[16] The reaction conditions (pH) significantly influence the final state of the manganese and the reaction's efficiency.

Mechanism: Under basic conditions, propan-2-ol reacts with the permanganate ion (MnO₄⁻), which is reduced to the manganate ion (MnO₄²⁻), a green species.[17] Further reduction leads to the formation of manganese dioxide (MnO₂), a brown/black precipitate. In acidic solutions, the purple permanganate ion is reduced to the nearly colorless manganese(II) ion (Mn²⁺).[8][18] The mechanism involves the formation of a cyclic manganate ester, which then decomposes to yield the ketone.

Causality in Experimental Design:

-

pH Control: The choice of acidic or basic conditions is critical. Alkaline conditions are often used, but the reaction can be complex.[17][19] Acidic conditions provide a cleaner reaction profile, as indicated by the distinct color change from purple to colorless.[8]

-

Solvent System: Propan-2-ol must be at least partially soluble in the aqueous permanganate solution.[19] Co-solvents like acetone or t-butanol can be used to facilitate this.[19]

-

Selectivity Issues: KMnO₄ is a highly reactive and less selective oxidant than chromic acid. It can react with other functional groups like alkenes and aldehydes, which must be considered when designing a synthesis for more complex molecules.[19]

Contrasting with a Mild Oxidant: Pyridinium Chlorochromate (PCC)

To appreciate the utility of strong oxidants, it is useful to contrast them with a mild one. PCC is a complex of chromium trioxide, pyridine, and HCl.[20][21] It is used for the selective oxidation of primary alcohols to aldehydes, stopping the reaction at that stage because it is typically used in anhydrous solvents like dichloromethane (CH₂Cl₂).[20][21][22] In the absence of water, the aldehyde cannot form a hydrate intermediate, which is necessary for further oxidation to a carboxylic acid.[22] When used with a secondary alcohol like propan-2-ol, PCC gives the same product (acetone) as strong oxidants, but under much milder, non-aqueous, and non-acidic conditions.[20][22][23]

Quantitative Data and Reagent Comparison

| Reagent | Typical Formulation | Solvent | Key Characteristics | Color Change |

| Jones Reagent | CrO₃ in H₂SO₄(aq) | Acetone | Strong, acidic, inexpensive, high yield for secondary alcohols.[10][15] | Orange to Green[2][10] |

| Potassium Permanganate | KMnO₄ | H₂O (often with co-solvent) | Very strong, pH-dependent, less selective, can cleave C-C bonds.[16][19] | Purple to Brown (basic) or Colorless (acidic)[8][17] |

| Potassium Dichromate | K₂Cr₂O₇ in H₂SO₄(aq) | H₂O / Acetone | Strong, similar to Jones reagent, often used in educational settings.[1][2][7] | Orange to Green[1][2][7] |

| PCC (for comparison) | [C₅H₅NH][CrO₃Cl] | Dichloromethane (CH₂Cl₂) | Mild, anhydrous, selective for aldehydes from primary alcohols.[20][21][22] | Orange reagent forms brown precipitate. |

Experimental Protocol: Jones Oxidation of Propan-2-ol

This protocol describes a representative procedure for the oxidation of propan-2-ol to acetone on a laboratory scale. It is a self-validating system incorporating visual cues and defined endpoints.

Safety Directive: Chromium (VI) compounds are highly toxic and carcinogenic.[13] Potassium permanganate is a powerful oxidizer that can cause fires or explosions if it comes into contact with combustible materials.[24] Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[25][26][27][28]

Caption: Experimental workflow for the Jones oxidation of propan-2-ol.

Methodology:

-

Reagent Preparation (Jones Reagent):

-

Caution: Highly corrosive and exothermic. In a fume hood, slowly and carefully add 26.7 g of chromium trioxide (CrO₃) to 23 mL of concentrated sulfuric acid (H₂SO₄).

-

Once dissolved, cautiously dilute the mixture with deionized water to a final volume of 100 mL. The solution will be a deep orange-red.

-

-

Reaction Setup:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mL of propan-2-ol in 50 mL of acetone.

-

Place the flask in an ice-water bath to cool the solution to approximately 0-5°C.

-

-

Oxidation:

-

Using a dropping funnel, add the prepared Jones reagent dropwise to the stirred propan-2-ol solution.

-

Causality: The dropwise addition is critical to control the exothermic reaction and maintain the temperature below 20°C. A rapid addition can lead to overheating and reduced yield.

-

Continue adding the reagent until a faint orange color persists in the solution, indicating that the alcohol has been completely consumed and a slight excess of the oxidant is present. The bulk of the solution should have turned a murky green, which is the color of the Cr(III) species.[10]

-

-

Quenching and Workup:

-

Once the reaction is complete (as indicated by the persistent orange color), add a few drops of propan-2-ol to quench the excess oxidant. The solution should turn entirely green.

-

Decant the acetone solution away from the green chromium salts at the bottom of the flask.

-

Transfer the solution to a separatory funnel and extract the acetone product with a suitable organic solvent, such as diethyl ether (2 x 50 mL).

-

-

Purification and Analysis:

-

Combine the organic extracts and dry them over an anhydrous salt (e.g., MgSO₄).

-

Filter the solution to remove the drying agent.

-

Purify the acetone by simple distillation. Acetone has a boiling point of 56°C.

-

Confirm the identity and purity of the product using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Applications in Industry and Development

The oxidation of propan-2-ol is not just an academic exercise; it is a direct route to acetone, a widely used industrial solvent and chemical intermediate.[29] While the industrial-scale production of acetone often relies on the cumene process or catalytic dehydrogenation of isopropanol, the principles of oxidation with strong agents are fundamental in drug development and fine chemical synthesis.[19][30][31] In these fields, chromium-based oxidations are employed for their reliability and predictability in synthesizing complex molecules where a secondary alcohol must be converted to a ketone without affecting other sensitive parts of the molecule.

References

-

Jones Oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Jones Oxidation. (n.d.). Chemistry Steps. Retrieved from [Link]

-

12.7. Oxidation of Alcohols via Elimination. (n.d.). Saskoer.ca. Retrieved from [Link]

-

Jones oxidation. (n.d.). Wikipedia. Retrieved from [Link]

-

Alcohol Oxidation: “Strong” & “Weak” Oxidants. (2015, May 6). Master Organic Chemistry. Retrieved from [Link]

-

Propan-2-Ol Formula. (2022, March 21). GeeksforGeeks. Retrieved from [Link]

-

Jones Oxidation. (n.d.). Reaction Repo. Retrieved from [Link]

-

JONES REAGENT & OXIDATION REACTIONS. (n.d.). AdiChemistry. Retrieved from [Link]

-

Production of Acetone Using Catalytic Dehydrogenation of Isopropyl Alcohol. (1998, October 11). University of Pennsylvania. Retrieved from [Link]

-

17.7: Oxidation of Alcohols. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

-

Common Oxidizing Agents & Reducing Agents. (n.d.). ChemTalk. Retrieved from [Link]

-

Oxidizing Alcohols with CrO3 Mechanism. (2014, September 15). YouTube. Retrieved from [Link]

-

10.6.2. Strong Oxidizing Agents. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

-

Production of Acetone Via The Dehydrogenation of Isopropyl Alcohol (IPA). (n.d.). Scribd. Retrieved from [Link]

-

(PDF) Oxidation of Some Aliphatic Alcohols by Pyridinium Chlorochromate Kinetics and Mechanism. (2025, August 9). ResearchGate. Retrieved from [Link]

-

Oxidation of Isopropanol by Permanganate in Basic Solution. (2024, February 9). Chemistry Stack Exchange. Retrieved from [Link]

-

Production of Acetone by Oxidation. (n.d.). Scribd. Retrieved from [Link]

-

Alcohol oxidation (A-Level Chemistry). (n.d.). Study Mind. Retrieved from [Link]

-

Oxidizing Agents. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Alcohol oxidation. (n.d.). Wikipedia. Retrieved from [Link]

-

The Oxidation of Alcohols. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

Make Acetone From Isopropanol (secondary alcohol oxidation). (2019, June 23). YouTube. Retrieved from [Link]

-

oxidation of alcohols. (n.d.). Chemguide. Retrieved from [Link]

-

How to convert isopropanol to acetone and hydrogen. (2016, April 22). Chemistry Stack Exchange. Retrieved from [Link]

-

Oxidation of Alcohols (AQA A Level Chemistry): Revision Note. (2024, October 27). Save My Exams. Retrieved from [Link]

-

Chromic acid oxidation: Mechanism and examples. (n.d.). Chemistry Notes. Retrieved from [Link]

-

Oxidation by PCC (pyridinium chlorochromate). (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

Propanone is also formed by the oxidation of propan-2-ol. Write an equation for this reaction using [O] to. (2023, September 5). brainly.com. Retrieved from [Link]

-

Pyridinium chlorochromate. (n.d.). Wikipedia. Retrieved from [Link]

-

Oxidation by Chromic Acid. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). (n.d.). Organic Synthesis. Retrieved from [Link]

- The Oxidation of Isopropyl Alcohol, Acetone, and Butyl Compound by Neutral and Alkaline Potassium Permanganate. (1921). Google Books.

-

PROPAN-2-OL. (n.d.). Ataman Kimya. Retrieved from [Link]

-

PCC Oxidation Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

-

The oxidation of isopropyl alcohol, acetone, and butyl compound by neutral and alkaline potassium permanganate, by Lily Bell Sefton. (n.d.). University of California Berkeley. Retrieved from [Link]

-

Oxidation of Isopropanol. (2011, December 9). Sciencemadness Discussion Board. Retrieved from [Link]

-

The oxidation study of 2-propanol using ozone-based advanced oxidation processes. (2025, August 5). ResearchGate. Retrieved from [Link]

-

Standard Operating Procedure. (n.d.). Yale Environmental Health & Safety. Retrieved from [Link]

-

Oxidizers - Lab Safety. (n.d.). Grand Valley State University. Retrieved from [Link]

-

Safe Handling of Oxidising Chemicals. (2024, September 4). The Chemistry Blog. Retrieved from [Link]

-

Applications of Propanol. (2025, July 24). GeeksforGeeks. Retrieved from [Link]

-

Propan-2-ol | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. Retrieved from [Link]

-

dehydration of propan-2-ol to give propene. (n.d.). Chemguide. Retrieved from [Link]

-

Oxidizing Agents. (n.d.). AFNS Safety - University of Alberta. Retrieved from [Link]

-

Oxidation of propanol to propanal VID 1592052479220. (2020, June 15). YouTube. Retrieved from [Link]

-

GCE Practicals: Comparing the reactions of Propan-1-ol and Propan-2-ol. (2012, April 17). YouTube. Retrieved from [Link]

-

Safer Handling of Alcohol in the Laboratory. (n.d.). NSTA - National Science Teachers Association. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Jones Oxidation - Chemistry Steps [chemistrysteps.com]

- 4. Propan-2-Ol Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. reactionrepo.mintlify.app [reactionrepo.mintlify.app]

- 7. studymind.co.uk [studymind.co.uk]

- 8. savemyexams.com [savemyexams.com]

- 9. Jones oxidation - Wikipedia [en.wikipedia.org]

- 10. adichemistry.com [adichemistry.com]

- 11. 12.7. Oxidation of Alcohols via Elimination – Introduction to Organic Chemistry [saskoer.ca]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Common Oxidizing Agents & Reducing Agents | ChemTalk [chemistrytalk.org]

- 14. Oxidizing Agents [organic-chemistry.org]

- 15. Jones Oxidation [organic-chemistry.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. scribd.com [scribd.com]

- 19. Alcohol oxidation - Wikipedia [en.wikipedia.org]

- 20. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]

- 21. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. researchgate.net [researchgate.net]

- 24. Oxidizing Agents, Strong | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 25. ehs.yale.edu [ehs.yale.edu]

- 26. Oxidizers - Lab Safety - Grand Valley State University [gvsu.edu]

- 27. chemicals.co.uk [chemicals.co.uk]

- 28. Oxidizing Agents – AFNS Safety [afns-safety.ualberta.ca]

- 29. Propan-2-ol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 30. owlnet.rice.edu [owlnet.rice.edu]

- 31. scribd.com [scribd.com]

An In-depth Technical Guide to the Physical Properties of Propan-1-ol at Different Temperatures

This guide provides a comprehensive overview of the temperature-dependent physical properties of propan-1-ol, tailored for researchers, scientists, and professionals in drug development. The content is structured to deliver not just data, but also a deep understanding of the underlying principles and practical methodologies for their measurement.

Introduction: The Significance of Propan-1-ol

Propan-1-ol (n-propanol) is a primary alcohol with the chemical formula CH₃CH₂CH₂OH.[1] It is a colorless, volatile liquid with a characteristic alcohol odor.[1][2] Due to its versatile solvent properties and its role as a chemical intermediate, propan-1-ol is widely utilized in the pharmaceutical, cosmetic, and chemical industries.[2][3] A thorough understanding of its physical properties as a function of temperature is paramount for process optimization, formulation development, and ensuring safety in its various applications.[4][5]

The presence of a hydroxyl (-OH) group allows propan-1-ol to form hydrogen bonds, which significantly influences its physical properties compared to non-polar compounds of similar molecular weight.[6][7] As temperature changes, the kinetic energy of the molecules and the extent of hydrogen bonding are altered, leading to predictable yet critical variations in its physical characteristics.

Core Physical Properties and Their Temperature Dependence

The following sections delve into the key physical properties of propan-1-ol and their behavior across different temperatures. The data is presented in a clear, tabular format for ease of comparison and reference.

Density

Density is a fundamental property that reflects the mass of a substance per unit volume. For propan-1-ol, as with most liquids, density decreases with increasing temperature. This is primarily due to the increased kinetic energy of the molecules, which causes them to move further apart, resulting in thermal expansion.

| Temperature (°C) | Density (g/cm³) |

| 0 | 0.817 (approx.) |

| 15 | 0.808 (approx.) |

| 20 | 0.804 |

| 25 | 0.800 |

| 30 | 0.795 (approx.) |

| 40 | 0.787 (approx.) |

| 50 | 0.778 (approx.) |

| 70 | 0.760 (approx.) |

Data sourced and interpolated from multiple references.[2][3][8][9]

The relationship between temperature and density is crucial for applications involving fluid dynamics, heat transfer, and mass calculations in chemical reactions.

Viscosity

Viscosity, a measure of a fluid's resistance to flow, is highly dependent on temperature. In propan-1-ol, viscosity decreases significantly as temperature increases. The increased thermal energy overcomes the intermolecular forces, primarily hydrogen bonds, allowing the molecules to move past each other more easily.[7]

| Temperature (°C) | Viscosity (mPa·s) |

| 0 | 3.893 |

| 15 | 2.52 |

| 20 | 2.256 |

| 30 | 1.72 |

| 40 | 1.405 |

| 50 | 1.130 |

| 70 | 0.760 |

Data sourced from Wikipedia's data page for 1-Propanol.[10]

Understanding the viscosity-temperature profile is essential for designing pumping and mixing operations, as well as for formulating products with specific rheological properties.

Surface Tension

Surface tension is the tendency of a liquid to shrink into the minimum surface area possible. For propan-1-ol, surface tension decreases as temperature rises.[11] This is because the increased molecular motion at higher temperatures weakens the cohesive forces at the liquid-air interface.[12]

| Temperature (°C) | Surface Tension (dyn/cm or mN/m) |

| 20 | 23.78 |

| 25 | 23.7 (approx.) |

| 30 | 23.1 (approx.) |

| 40 | 22.3 (approx.) |

| 50 | 21.5 (approx.) |

Data sourced and interpolated from multiple references.[10][11][13]

Surface tension data is critical in applications involving wetting, emulsification, and coating processes.

Vapor Pressure

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system. The vapor pressure of propan-1-ol increases exponentially with temperature. As more molecules gain sufficient kinetic energy to escape from the liquid phase into the gas phase, the pressure of the vapor above the liquid rises.

| Temperature (°C) | Vapor Pressure (mmHg) |

| 14.7 | 10 |

| 20 | 14.9 |

| 39.5 | 40 |

| 58.8 | 100 |

| 89.8 | 400 |

| 97.2 (Boiling Point) | 760 |

Data sourced from multiple references.[3][9][10][14]

Knowledge of vapor pressure is vital for understanding evaporation rates, boiling points at different pressures, and for ensuring safe handling of this flammable liquid.[4][15]

Heat Capacity

Heat capacity is the amount of heat that must be added to a substance to raise its temperature by one unit. The specific heat capacity of liquid propan-1-ol generally increases with temperature.

| Temperature (K) | Molar Heat Capacity, Cp (J/mol·K) |

| 298.15 | 144.4 |

| 320 | 151.7 |

| 350 | 163.4 |

Data sourced from the NIST WebBook and other studies.[16][17][18]

Heat capacity data is essential for designing and controlling thermal processes, such as heating, cooling, and distillation.

Experimental Methodologies: A Practical Guide

Accurate measurement of these physical properties is crucial for both research and industrial applications. The following section outlines standard experimental protocols.

Measurement of Density

A common and precise method for determining the density of liquids at various temperatures is through the use of a vibrating tube densimeter.[8]

Protocol: Density Measurement using a Vibrating Tube Densimeter

-

Calibration: Calibrate the instrument using two standards of known density, typically dry air and deionized water, at the desired measurement temperatures.

-

Sample Preparation: Ensure the propan-1-ol sample is pure and free of any contaminants.

-

Temperature Control: Set the desired temperature using a high-precision thermostat bath connected to the densimeter. Allow the system to equilibrate.

-

Measurement: Inject the propan-1-ol sample into the vibrating U-tube. The instrument measures the oscillation period of the tube, which is directly related to the density of the sample.

-

Data Acquisition: Record the density reading once the value has stabilized.

-

Repeatability: Perform multiple measurements at each temperature to ensure reproducibility.

Caption: Workflow for density measurement.

Measurement of Viscosity

A falling-body or a vibrating-wire viscometer can be used for accurate viscosity measurements of propan-1-ol over a range of temperatures and pressures.[19]

Protocol: Viscosity Measurement using a Falling-Body Viscometer

-

Instrument Setup: Assemble the viscometer, ensuring the measuring tube is clean and dry.

-

Temperature Control: Use a circulating bath to maintain the desired temperature of the measuring cell.

-

Sample Injection: Fill the measuring tube with the propan-1-ol sample, avoiding the introduction of air bubbles.

-

Measurement Principle: A piston or sphere falls through the liquid under gravity. The time taken for the body to fall a specific distance is measured.

-

Calculation: The viscosity is calculated from the fall time, the density of the body and the liquid, and the instrument's calibration constant.

-

Temperature Sweep: Repeat the measurement at different temperatures, allowing for thermal equilibrium at each setpoint.

Caption: Protocol for viscosity determination.

Measurement of Surface Tension

The drop volume tensiometer is a reliable instrument for measuring the surface tension of liquids as a function of temperature.[20]

Protocol: Surface Tension Measurement using a Drop Volume Tensiometer

-

Instrument Preparation: Clean the capillary tip thoroughly to ensure proper drop formation.

-

Temperature Control: A thermostat is used to maintain the temperature of the sample and the capillary.[20]

-

Drop Formation: The instrument slowly forms a drop of propan-1-ol at the tip of the capillary.

-

Volume Measurement: The volume of the drop is precisely measured at the point of detachment.[20]

-

Calculation: The surface tension is calculated from the volume of the detached drop, the density of the liquid, and the radius of the capillary tip, with appropriate correction factors.

-

Data Collection: Measurements are repeated at various temperatures after allowing the system to stabilize at each new temperature.

Safety Considerations

Propan-1-ol is a flammable liquid and vapor.[4][15][21] It can cause serious eye damage and may cause drowsiness or dizziness.[5][15][21] It is essential to handle propan-1-ol in a well-ventilated area, away from ignition sources, and to wear appropriate personal protective equipment (PPE), including safety goggles and gloves.[4]

Conclusion

The physical properties of propan-1-ol exhibit significant and predictable changes with temperature. A comprehensive understanding of these properties, supported by accurate experimental data, is indispensable for its safe and effective use in scientific research and industrial applications. The methodologies outlined in this guide provide a framework for obtaining reliable data, ensuring both scientific integrity and operational excellence.

References

-

Organic Chemistry - Studylib. (n.d.). Alcohol Properties Lab Experiment. Retrieved from [Link]

-

West Liberty University. (2012, March). MATERIAL SAFETY DATA SHEET 1-PROPANOL. Retrieved from [Link]

-

Thermo Fisher Scientific. (2023, October 20). SAFETY DATA SHEET Propan-1-ol. Retrieved from [Link]

-

CLEAPSS. (2022). Student safety sheets 66 Higher alcohols. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 1-Propanol. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental isobaric heat capacity of propan-1-ol. Retrieved from [Link]

-

ChemBK. (n.d.). Propan-1-ol. Retrieved from [Link]

-

ResearchGate. (n.d.). Measured values of density of propan-1ol as a function of temperature. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Propanol - Constant pressure heat capacity of liquid. Retrieved from [Link]

- van Miltenburg, J. C., & van den Berg, G. J. K. (2004). Heat Capacities and Derived Thermodynamic Functions of 1-Propanol between 10 K and 350 K and of 1-Pentanol between 85 K and 370 K.

-

ResearchGate. (n.d.). Temperature dependence of surface tension of 2-methyl-1-propanol and 2-methyl-2-propanolYn-hexane mixtures. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The properties of alcohols. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Propanol - Gas phase thermochemistry data. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Propanol. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Propanol (data page). Retrieved from [Link]

-

ResearchGate. (2022, November). Density and viscosity data of n-propanol-water mixtures at different temperatures and pressures. Retrieved from [Link]

-

TSFX. (n.d.). Laboratory 22: Properties of Alcohols. Retrieved from [Link]

-

Journal of Chemical & Engineering Data. (n.d.). Surface Tension and Density of Pure Ionic Liquids and Some Binary Mixtures with 1-Propanol and 1-Butanol. Retrieved from [Link]

-

ScienceDirect. (2025, August 8). Effect of temperature on the behavior of surface properties of alcohols in aqueous solution. Retrieved from [Link]

-

MolecularCloud. (2024, November 19). Physical and Chemical Properties of Alcohols. Retrieved from [Link]

-

ResearchGate. (n.d.). Viscosity of propan-1-ol. Retrieved from [Link]

-

Scribd. (n.d.). EXPERIMENT 4 (Organic Chemistry II) Properties of Alcohols. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Propanol (CAS 71-23-8). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Propanol - Phase change data. Retrieved from [Link]

-

ScienceDirect. (2021, October 8). Viscosities and densities of 1-propanol, 2-propanol, 1-pentanol and 2-pentanol up to 100 MPa. Retrieved from [Link]

-

eThermo. (n.d.). propan-1-ol Physical Properties. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Propanol. Retrieved from [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

-

ACS Publications. (n.d.). Densities and Viscosities of 1-Propanol-Water Mixtures. Retrieved from [Link]

-

ACS Publications. (n.d.). Surface Tension of Alcohol + Water from 20 to 50 °C. Retrieved from [Link]

Sources

- 1. solventis.net [solventis.net]

- 2. chembk.com [chembk.com]

- 3. 1-Propanol | C3H8O | CID 1031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. westliberty.edu [westliberty.edu]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. The properties of alcohols | Class experiment | RSC Education [edu.rsc.org]

- 7. Physical and Chemical Properties of Alcohols | MolecularCloud [molecularcloud.org]

- 8. researchgate.net [researchgate.net]

- 9. 1-丙醇 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 1-Propanol (data page) - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 1-Propanol [webbook.nist.gov]

- 15. science.cleapss.org.uk [science.cleapss.org.uk]

- 16. 1-Propanol [webbook.nist.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. 1-Propanol [webbook.nist.gov]

- 19. uvadoc.uva.es [uvadoc.uva.es]

- 20. tandfonline.com [tandfonline.com]

- 21. fishersci.co.uk [fishersci.co.uk]

Isopropanol: Unseen Dangers in a Common Solvent—A Guide to Peroxide Formation, Detection, and Management

An In-Depth Technical Guide for Researchers and Scientists

Abstract

Isopropanol (IPA), a secondary alcohol, is one of the most ubiquitous solvents in research and pharmaceutical development. Its utility, however, belies a significant and often underestimated hazard: the propensity to form explosive peroxide compounds upon storage. Several laboratory explosions, some resulting in serious injury, have been attributed to the concentration of these peroxides during routine procedures like distillation.[1][2][3] This guide provides a comprehensive technical overview of the mechanisms of peroxide formation in isopropanol, detailed protocols for their detection, and robust strategies for safe handling and management. It is designed to equip researchers, scientists, and drug development professionals with the expertise to mitigate the risks associated with this indispensable solvent.

The Chemistry of a Hidden Threat: Peroxide Formation

The formation of peroxides in isopropanol is a process of autoxidation, a free-radical chain reaction involving atmospheric oxygen.[4][5] This reaction is often initiated or accelerated by catalysts such as light and heat. The tertiary hydrogen atom on the second carbon of the isopropanol molecule is particularly susceptible to abstraction, making it a Class B peroxide-forming chemical—meaning it forms explosive peroxides that become hazardous upon concentration.[1][5][6][7]

Mechanism of Autoxidation:

-

Initiation: An initiator (like a UV photon or a radical species) abstracts the tertiary hydrogen atom from isopropanol, forming an isopropanol radical.

-

Propagation:

-

The isopropanol radical reacts rapidly with molecular oxygen (O₂) to form an isopropanol peroxy radical.

-

This peroxy radical then abstracts a hydrogen atom from another isopropanol molecule, forming an isopropanol hydroperoxide and a new isopropanol radical, continuing the chain.

-

-

Termination: The reaction ceases when radicals combine to form non-radical species.

The primary product, 2-hydroperoxy-2-propanol, is less volatile than isopropanol itself. This critical difference means that during distillation or evaporation, the isopropanol is removed, dangerously concentrating the explosive hydroperoxides in the residue.[1][8]

Caption: Free-radical mechanism of isopropanol autoxidation.

Factors Influencing Peroxide Formation:

-

Oxygen: The presence of air in the container headspace is essential for the reaction.[1][9]

-

Light: UV light, including sunlight, provides the energy to initiate the free-radical chain reaction.[1][10] Storing IPA in clear glass bottles can lead to peroxide generation within days.[1]

-

Heat: Elevated temperatures accelerate the rate of autoxidation.[11]

-

Contaminants: The presence of certain metal impurities can catalyze peroxide formation.

-

Inhibitors: Manufacturers may add stabilizers like Butylated Hydroxytoluene (BHT) that act as free-radical scavengers, slowing peroxide formation.[12] However, these inhibitors are consumed over time.[13]

Hazard Recognition and Management

The primary danger arises when peroxides are concentrated. Several explosions have been reported during the distillation of isopropanol that had been stored for extended periods.[2][3]

Visual Inspection: Before handling any container of isopropanol, especially one that is old or has been opened, perform a visual inspection. Do not open or move the container if you observe:

-

Crystalline solids inside the liquid or around the cap threads.[1][14]

-

A viscous, oily layer or stratification of the liquid.[1][12]

-

Significant discoloration.

If any of these signs are present, treat the container as a potential bomb. Do not attempt to open it. Contact your institution's Environmental Health & Safety (EHS) department immediately for emergency disposal.[1][5]

Table 1: Recommended Action Levels for Peroxide Concentration in Isopropanol

| Peroxide Concentration (ppm) | Recommended Action & Rationale |

|---|---|

| < 25 ppm | Safe for General Use. This level is considered a low hazard for most applications.[6] |

| 25 - 100 ppm | Use with Caution. Not recommended for distillation or other concentration procedures. The risk of explosion increases as the concentration rises. Dispose of the solvent.[6] |

| > 100 ppm | High Hazard. Do not handle. Contact EHS immediately for disposal. This concentration is widely considered unsafe and poses a significant risk of explosion.[8][12] |

Methodologies for Peroxide Detection

Regular testing is the cornerstone of safe isopropanol use. Testing should be performed at minimum every 6-12 months for opened containers and always before any distillation or evaporation procedure.[5][15][16]

Caption: Isopropanol safety and testing workflow.

Semi-Quantitative Method: Peroxide Test Strips

This is the most common, convenient, and recommended method for routine laboratory testing.[17]

-

Principle: Test strips, such as Quantofix® products, typically use an enzyme (peroxidase) that transfers oxygen from the peroxide to an organic redox indicator. This reaction produces a blue oxidation product, and the intensity of the color corresponds to the peroxide concentration.[12][18]

-

Causality: This method is preferred for routine checks due to its high sensitivity, ease of use, and rapid results, allowing for quick go/no-go decisions without complex chemical preparations.

Experimental Protocol: Using Commercial Test Strips

-

Preparation: Work in a well-ventilated area or chemical fume hood. Wear appropriate PPE, including safety glasses and gloves.[19]

-

Sampling: Dip the test strip's reaction zone into the isopropanol sample for 1 second.

-

Evaporation: Remove the strip and allow the solvent to evaporate completely. Gently fanning the strip can aid this process (3-30 seconds).[18]

-

Reaction: Apply one drop of distilled water to the reaction zone to rehydrate the reagents.[12][18]

-

Reading: After the time specified by the manufacturer (typically 15 seconds), compare the color of the reaction zone to the color scale provided on the container.[18]

-

Documentation: Record the date, result, and your initials on the isopropanol container's label.[6]

Qualitative Method: Potassium Iodide (KI)

A classic and reliable qualitative test for the presence of peroxides.

-

Principle: Peroxides are oxidizing agents that will oxidize iodide ions (I⁻) from potassium iodide to elemental iodine (I₂). The formation of I₂ produces a characteristic yellow-to-brown color. The sensitivity can be enhanced by adding a starch indicator, which forms a deep blue-purple complex with iodine.[12][14]

-

Causality: This method is valuable as a quick, low-cost confirmation of the presence of peroxides when test strips are unavailable. The chemical principle is direct and easy to interpret visually.

Experimental Protocol: KI Test

-

Reagent Preparation: Prepare a fresh test solution. In a test tube, mix 1 mL of the isopropanol to be tested with 1 mL of glacial acetic acid. Add approximately 0.1 g of sodium iodide or potassium iodide crystals and shake.[8][20]

-

Observation: A pale yellow color indicates a low concentration of peroxides. A distinct yellow or brown color indicates a high and potentially dangerous concentration.[20]

-

(Optional) Starch Enhancement: For higher sensitivity, add one drop of a saturated aqueous starch solution to the mixture. The immediate formation of a deep blue or purple color indicates the presence of peroxides.[12]

-

Blank Control: Always run a blank using the KI/acetic acid mixture without the sample solvent. Air oxidation can cause a slow, faint color change over time, which should not be mistaken for a positive result from the sample.[8]

Quantitative Method: Ferrous Thiocyanate

This spectrophotometric method offers a sensitive and quantitative measurement of peroxide concentration.

-

Principle: Peroxides oxidize ferrous ions (Fe²⁺) to ferric ions (Fe³⁺). The resulting ferric ions react with ammonium thiocyanate (NH₄SCN) to form a blood-red ferric thiocyanate complex, [Fe(SCN)(H₂O)₅]²⁺. The intensity of this color, measured by a spectrophotometer (typically around 480-510 nm), is directly proportional to the peroxide concentration.[21][22][23]

-

Causality: This method is chosen when a precise quantification of peroxide levels is required, for instance, in validating peroxide removal procedures or in sensitive synthetic applications where low peroxide levels must be confirmed.

Experimental Protocol: Ferrous Thiocyanate Assay

-

Reagent Preparation:

-

Solvent: Mix 70 volumes of ACS-grade benzene with 30 volumes of methanol.[21]

-

Ammonium Thiocyanate Solution: Dissolve 30 g of NH₄SCN in distilled water and bring the volume to 100 mL.[21][23]

-

Ferrous Chloride Solution: Prepare fresh. Mix 0.5 g of ferrous chloride (FeCl₂) and 0.4 g of ammonium thiocyanate in 50 mL of acetone. Add 0.5 mL of concentrated HCl.

-

-

Standard Curve: Prepare a standard curve using a certified ferric iron (Fe³⁺) standard solution (e.g., 5 to 20 µg of Fe³⁺) to correlate absorbance with concentration.[23]

-

Sample Preparation: In a test tube, add a known volume or weight of the isopropanol sample to 9-10 mL of the benzene-methanol solvent.

-

Reaction:

-

Incubation: Incubate the mixture at room temperature for 20 minutes, protected from bright light.[22]

-

Measurement: Measure the absorbance of the sample and standards against a solvent blank using a spectrophotometer.

-

Calculation: Determine the peroxide value (PV), typically expressed as milliequivalents of active oxygen per kilogram of solvent (meq/kg), by comparing the sample's absorbance to the standard curve.

Table 2: Comparison of Peroxide Detection Methods

| Method | Principle | Type | Advantages | Disadvantages |

|---|---|---|---|---|

| Test Strips | Enzymatic Colorimetric | Semi-Quantitative | Fast, easy to use, high sensitivity, commercially available. | Can have expiration dates, potential for false positives from other strong oxidizers.[12] |

| Potassium Iodide (KI) | Redox Reaction | Qualitative | Simple, low cost, uses common lab reagents. | Less sensitive than strips, subjective color interpretation, air can cause false positives. |

| Ferrous Thiocyanate | Colorimetric | Quantitative | Highly sensitive, provides precise quantitative data. | More complex, requires multiple reagents and a spectrophotometer, involves hazardous solvents.[22][24] |

Best Practices for Storage and Handling

Proactive management is key to preventing hazardous peroxide accumulation.

-

Procurement: Purchase isopropanol in limited quantities that will be consumed within 6-12 months.[4][13] Always opt for containers that include an inhibitor unless it interferes with your application.

-

Labeling: Upon receipt, label every container with the date received and the date opened.[16][17] If tested, add the test date and results to the label.[5]

-

Storage: Store isopropanol in tightly sealed, original containers in a cool, dry, dark, and well-ventilated area, such as a flammable safety cabinet.[11][25][26][27] Avoid exposure to sunlight and heat sources.[11] Amber glass bottles are preferable to clear glass.[5]

-

Handling: Always wear appropriate PPE, including chemical-resistant gloves (nitrile) and safety goggles.[19][25] Handle in a well-ventilated area or fume hood.[27] Never return unused solvent to the original container to prevent contamination.[1]

-

Distillation: NEVER distill a peroxide-forming chemical without first testing for peroxides.[1] If peroxides are present, they must be removed before heating. Never distill to dryness; always leave at least 20% residual liquid in the distilling flask.[5][6][28]

References

- Isopropyl Alcohol: Uses, Hazards, and Best Practices for Laboratory and Industrial Settings. (2008).

- Isopropyl Alcohol Safety Tips. (2015). VelocityEHS.

- The ferric thiocyanate method of estimating peroxide in the fat of butter, milk and dried milk. Journal of Dairy Research.

- Learn the Best Practices for Safely Storing Isopropyl Alcohol. North Industrial Chemicals.

- Isopropanol Hazards: How to Ensure Safety Handling the Chemical. (2024). Free Chemistry Online.

- Peroxide-Forming Chemicals. UNM Chemistry.

- Factsheets-FAQPeroxidizableChems. Washington State University Environmental Health & Safety.

- Management of Peroxide-Forming Organic Solvents. (2025). Berkeley Lab Environment, Health, and Safety.

- Reconsidering the Safety Hazards Associated with Peroxide Formation in 2-Propanol. ACS Chemical Health & Safety.

- Isopropyl Alcohol (2-propanol) Peroxides. (2011). Sciencemadness.org.

- Formation of hydrogen peroxide in the gaseous oxidation of isopropyl alcohol. (2025). ResearchGate.

- Evaluation of Ferrous Thiocyanate Colorimetric Method. Industrial & Engineering Chemistry Analytical Edition.

- Peroxide Value Method. (2014). Protocols.io.

- Isopropanol (Isopropyl Alcohol) Safety Data Sheet. (2020).

- ISOPROPANOL. CAMEO Chemicals - NOAA.

- NOTES ON THE FERRIC THIOCYANATE PEROXIDE TEST. ProQuest.

- Peroxide-Forming Chemicals – Safety Guidelines. (2025). Texas Christian University.

- Management and Safety of Peroxide Forming Chemicals. Boston University.

- Peroxide Forming Solvents. Sigma-Aldrich.

- Peroxide Forming Solvents.

- Isopropyl alcohol forming peroxides. (2013). Chemistry Stack Exchange.

- Peroxide Forming Solvents. (2019). Yale Environmental Health & Safety.

- TESTING FOR THE PRESENCE OF PEROXIDES. WikiEducator.

- Hydrogen Peroxide CHEMets® Test Kit (Ferric Thiocyanate). AquaPhoenix Scientific.

- Method of making organic peroxides. (1938). Google Patents.

- Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. (2025).

- Guidelines for Use of Peroxide Forming Chemicals & Perchloric Acid. Gettysburg College.

- Peroxide Test. Radiant Innovations.

- Detecting Peroxides in Pharmaceutical Grade Solvents. (2025). Da Vinci Laboratory Solutions.

- EHS-0042 Peroxide Forming Chemicals. (2005).

- Peroxide Forming Chemicals. University of Florida Environmental Health & Safety.

- FACT SHEET - Peroxide-Forming Chemicals. (2004). Albert Einstein College of Medicine.

- Standard Operating Procedure (SOP) for Peroxide Forming Chemicals. UC Irvine Environmental Health & Safety.

- Peroxide-Forming Chemical. (2021). Environmental Health and Safety.

- Peroxides in Isopropanol. Journal of the American Chemical Society.

Sources

- 1. chemistry.unm.edu [chemistry.unm.edu]

- 2. Sciencemadness Discussion Board - Isopropyl Alcohol (2-propanol) Peroxides - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 4. Factsheets-FAQPeroxidizableChems | Environmental Health & Safety | Washington State University [ehs.wsu.edu]

- 5. bu.edu [bu.edu]

- 6. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]

- 7. ehs.uci.edu [ehs.uci.edu]

- 8. ehs.yale.edu [ehs.yale.edu]

- 9. ISOPROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. US2115206A - Method of making organic peroxides - Google Patents [patents.google.com]

- 11. Learn the Best Practices for Safely Storing Isopropyl Alcohol [northindustrial.net]

- 12. 过氧化物形成溶剂 [sigmaaldrich.com]

- 13. Management of Peroxide-Forming Organic Solvents [ehs.lbl.gov]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. ehs.tcu.edu [ehs.tcu.edu]

- 16. gettysburg.edu [gettysburg.edu]

- 17. einsteinmed.edu [einsteinmed.edu]

- 18. radiantinnovations.in [radiantinnovations.in]

- 19. Isopropanol Hazards: How to Ensure Safety Handling the Chemical – Freechemistryonline Blog [freechemistryonline.com]

- 20. wikieducator.org [wikieducator.org]

- 21. 338. The ferric thiocyanate method of estimating peroxide in the fat of butter, milk and dried milk | Journal of Dairy Research | Cambridge Core [cambridge.org]

- 22. Peroxide Value Method [protocols.io]

- 23. NOTES ON THE FERRIC THIOCYANATE PEROXIDE TEST - ProQuest [proquest.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Isopropyl Alcohol: Uses, Hazards, and Best Practices for Laboratory and Industrial Settings | Lab Manager [labmanager.com]

- 26. ehs.com [ehs.com]

- 27. accomn.com [accomn.com]

- 28. Article - Laboratory Safety Manual - ... [policies.unc.edu]

n-propanol as a primary alcohol reactions

An In-Depth Technical Guide to the Core Reactions of n-Propanol as a Primary Alcohol

Abstract

n-Propanol (propan-1-ol), a primary alcohol with the chemical formula CH₃CH₂CH₂OH, serves as a versatile building block in organic synthesis and a crucial solvent in numerous industrial applications.[1][2] Its reactivity is dominated by the hydroxyl (-OH) functional group, which allows it to undergo a range of characteristic reactions including oxidation, esterification, dehydration, and conversion to alkyl halides. This guide provides a detailed exploration of these core transformations, focusing on the underlying mechanisms, experimental considerations, and the causality behind protocol choices. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of n-propanol's synthetic utility.

Introduction to n-Propanol: Properties and Significance

n-Propanol is a colorless, volatile liquid that is fully miscible with water and most common organic solvents.[2] This miscibility is attributed to the polarity of the hydroxyl group and its ability to engage in hydrogen bonding. Industrially, it is produced primarily through the catalytic hydrogenation of propionaldehyde.[1] Its applications are extensive, ranging from a solvent in the manufacturing of pharmaceuticals, coatings, and printing inks to a chemical intermediate for producing esters, amines, and halides.[1][2][3][4] Understanding its reaction pathways is fundamental to leveraging its full potential in chemical synthesis.

Oxidation: A Controlled Pathway to Aldehydes and Carboxylic Acids

The oxidation of primary alcohols like n-propanol is a cornerstone of organic synthesis, allowing for the formation of aldehydes and carboxylic acids. The final product is critically dependent on the choice of oxidizing agent and the experimental setup.

Mechanism and Reagent Selection

Commonly, acidified potassium or sodium dichromate (K₂Cr₂O₇ / Na₂Cr₂O₇) is used as the oxidizing agent.[5] The reaction's progress is visually indicated by a color change as the orange dichromate(VI) ion (Cr₂O₇²⁻) is reduced to the green chromium(III) ion (Cr³⁺).[5] Other reagents like potassium permanganate (KMnO₄) can also be employed.[6][7]

The oxidation proceeds in two stages:

-

n-Propanol to Propanal: The initial oxidation removes two hydrogen atoms, one from the hydroxyl group and one from the adjacent carbon, to form the aldehyde, propanal.[5]

-

Propanal to Propanoic Acid: Aldehydes are more susceptible to oxidation than alcohols. In the presence of water and the oxidizing agent, propanal is readily converted to propanoic acid.[5][6]

Experimental Control: Distillation vs. Reflux

The key to selectively producing either propanal or propanoic acid lies in controlling the reaction conditions.

-

Selective Oxidation to Propanal (Aldehyde): To isolate the aldehyde, it must be removed from the reaction mixture as soon as it forms to prevent further oxidation.[5] This is achieved by distillation. Propanal has a significantly lower boiling point (49°C) than n-propanol (97°C) and propanoic acid (141°C). By maintaining the reaction temperature just above propanal's boiling point, it can be distilled off as it is formed.[8] An excess of the alcohol is also used to ensure the oxidizing agent is consumed before all the alcohol has reacted.[5]

-

Complete Oxidation to Propanoic Acid (Carboxylic Acid): To ensure the reaction goes to completion and forms the carboxylic acid, the mixture is heated under reflux.[9] Reflux allows the reaction to be heated for an extended period without the loss of volatile reactants or intermediates. Any propanal that forms is condensed and returned to the reaction flask, ensuring it is fully oxidized to propanoic acid. An excess of the oxidizing agent is used in this case.[5]

Experimental Protocol: Oxidation of n-Propanol

| Parameter | Selective Oxidation to Propanal | Complete Oxidation to Propanoic Acid |

| Primary Reagent | n-Propanol (in excess) | Acidified Potassium Dichromate(VI) (in excess) |

| Secondary Reagent | Acidified Potassium Dichromate(VI) | n-Propanol |

| Apparatus | Distillation assembly | Reflux assembly |

| Procedure | Slowly add n-propanol to the heated oxidizing agent. Maintain temperature to distill off propanal as it forms. | Add n-propanol to the oxidizing agent. Heat the mixture under reflux for 20-30 minutes.[9] |

| Key Product | Propanal (CH₃CH₂CHO) | Propanoic Acid (CH₃CH₂COOH) |

Visualization: Oxidation Workflow

Caption: Competing dehydration pathways of n-propanol.